Physical and chemical properties of (2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate
Physical and chemical properties of (2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate
An In-Depth Technical Guide to (2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate
Abstract and Strategic Overview
(2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate is a synthetically versatile, chiral pyrrolidine derivative of significant interest to the pharmaceutical and drug development sectors. Its rigid, stereochemically defined structure serves as a valuable scaffold for creating complex molecules with high enantiomeric purity.[1] This technical guide provides a comprehensive analysis of its core physical and chemical properties, methodologies for its structural verification, and its strategic applications in medicinal chemistry. The primary focus is to equip researchers and drug development professionals with the technical knowledge required for its effective utilization as a key chiral intermediate, particularly in the development of novel protease inhibitors and antiviral agents.[1]
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to its application in research and development. The key identifiers for this compound are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Data | Source(s) |
|---|---|---|
| IUPAC Name | Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | N/A |
| Synonym | (2S,4R)-4-Amino-2-methyl-pyrrolidine-1-carboxylic acid benzyl ester | [2] |
| CAS Number | 2165506-16-9 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| InChI Key | SZKATVWIFUEFDE-CMPLNLGQSA-N |[2] |
Figure 1. Chemical structure of (2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate, highlighting the key functional groups: a Cbz-protected pyrrolidine ring, a methyl group at the C2 position, and a primary amine at the C4 position.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in both chemical and biological systems.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Source(s) & Notes |
|---|---|---|
| Appearance | Data not available for the specific compound. Related pyrrolidine derivatives are typically white to off-white solids. | Inferred from similar compounds.[3] |
| Purity | Commercially available up to ≥96%. | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol and DMSO. | Based on related structures.[3] |
| Chirality | Possesses two stereocenters at the C2 and C4 positions, with (2R,4S) absolute configuration. | N/A |
The defined stereochemistry of this molecule is its most critical feature. This specific spatial arrangement of the methyl and amino groups on the pyrrolidine ring is what enables selective and high-affinity interactions with biological targets like enzyme active sites, making it an invaluable building block in asymmetric synthesis.[1][3]
Structural Elucidation and Analytical Protocols
Confirming the identity, purity, and stereochemistry of the material is a prerequisite for its use in synthesis. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Recommended Analytical Workflow
A logical sequence of analytical tests is crucial for the efficient and definitive characterization of (2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate.
Caption: Workflow for the comprehensive characterization of the title compound.
Step-by-Step Characterization Protocol
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent ion peak at m/z 235.14 [M+H]⁺, corresponding to the protonated molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and connectivity.
-
Method: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ protons (~5.1 ppm), protons on the pyrrolidine ring, and the methyl group singlet.
-
Expected ¹³C NMR Signals: Resonances for the carbonyl carbon of the carbamate (~155 ppm), aromatic carbons (127-136 ppm), and aliphatic carbons of the pyrrolidine ring and methyl group. Spectroscopic data for similar compounds can serve as a reference.[4][5][6]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Method: Acquire the spectrum using a KBr pellet or as a thin film.
-
Expected Absorption Bands: A strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹ for the carbamate, N-H bending and stretching vibrations for the primary amine, and C-H stretches for aromatic and aliphatic groups.[7]
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine enantiomeric purity and distinguish the (2R,4S) diastereomer from others.
-
Method: Employ a chiral stationary phase (e.g., Chiralpak® series) with a suitable mobile phase (e.g., hexane/isopropanol mixture).
-
Expected Result: A single major peak corresponding to the desired enantiomer, confirming high enantiomeric excess (>99%).
-
Chemical Properties, Reactivity, and Handling
Key Reactive Sites
The synthetic utility of this compound stems from two primary functional groups: the nucleophilic primary amine at the C4 position and the benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen.
Caption: Diagram of the primary reactive centers on the molecule.
-
C4-Amino Group: This primary amine is the main point for synthetic elaboration. It is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, reductive amination, and sulfonylation to build more complex molecular architectures. This functionality is central to its role in structure-activity relationship (SAR) studies.[1]
-
N-Benzyloxycarbonyl (Cbz) Group: The Cbz group serves as a robust protecting group for the pyrrolidine nitrogen.[8] Its primary advantage is its stability to a wide range of reaction conditions, yet it can be removed cleanly under specific protocols.[8][9] The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst), which cleaves the group to yield the free secondary amine, toluene, and carbon dioxide.[10][11] This orthogonality is critical in multi-step syntheses where other protecting groups (like Boc or Fmoc) are present.[8]
Storage and Safe Handling
-
Storage Conditions: There are varied recommendations for storage. Some suppliers suggest room temperature[1], while others recommend refrigerated conditions at 0-8 °C.[12] For long-term stability (>4 weeks), storage at -20 °C is advisable, especially to minimize degradation from atmospheric moisture.[13][14] The vial should be kept tightly sealed and allowed to warm to room temperature before opening to prevent condensation.[14]
-
Safety Precautions: No specific hazard data is available for this exact compound. However, related Cbz-protected amines and pyrrolidine derivatives should be handled with standard laboratory precautions.[3]
Applications in Research and Drug Development
The primary value of (2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate lies in its application as a high-value intermediate in pharmaceutical research.
-
Chiral Building Block: It is a key intermediate for synthesizing complex, enantiomerically pure pharmaceutical agents.[1] The pyrrolidine ring is a common motif in many biologically active compounds and drugs.[16][17][18]
-
Development of Therapeutics: It has been specifically identified as valuable in the synthesis of protease inhibitors and antiviral drugs.[1] The stereospecific amine allows for the introduction of pharmacophores that can interact precisely with enzyme binding pockets.
-
Medicinal Chemistry: The compound is frequently used in SAR studies to explore how modifications at the C4-amino position affect a drug candidate's potency, selectivity, and pharmacokinetic properties.[1]
Conclusion
(2R,4S)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate is a well-defined chiral building block with significant strategic importance in modern drug discovery. Its defined stereochemistry, coupled with the differential reactivity of its amino and Cbz-protected nitrogen atoms, provides a reliable and versatile platform for the synthesis of complex molecular targets. A thorough understanding of its physicochemical properties, analytical characterization, and chemical reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.
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